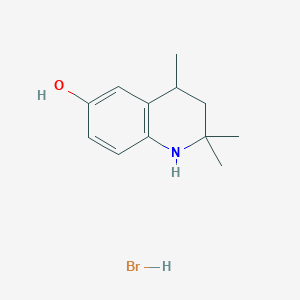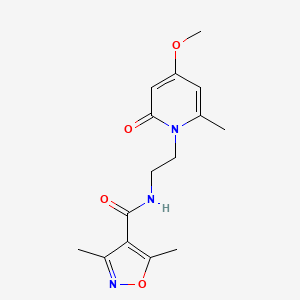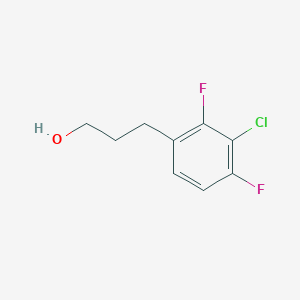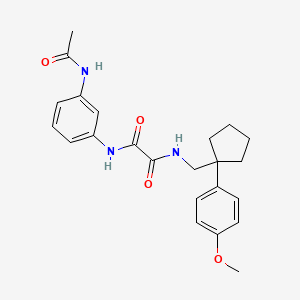![molecular formula C21H23N3O3S B2377017 2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide CAS No. 1203127-64-3](/img/structure/B2377017.png)
2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(4-sulfamoylphenethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule is a complex organic compound with multiple functional groups. It contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are widely distributed in nature and are important in many biological processes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an indole ring, a cyclopentane ring, and a sulfamoylphenethyl group. The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the indole ring and the sulfamoylphenethyl group. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The sulfamoylphenethyl group could potentially participate in a variety of reactions, depending on its specific structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Crystal Structure Analysis and Intramolecular Interactions : The structural analysis of related compounds has been conducted. For instance, Helliwell et al. (2011) focused on the crystal structure of a similar compound, highlighting the planarity of the ring N atom and intramolecular hydrogen bonding (Helliwell et al., 2011).
Synthesis and Molecular Docking for Anti-inflammatory Applications : Al-Ostoot et al. (2020) synthesized a new indole acetamide derivative and performed molecular docking analysis to confirm its anti-inflammatory activity (Al-Ostoot et al., 2020).
Cytotoxic Agents in Cancer Research : Modi et al. (2011) synthesized novel derivatives of a similar compound and evaluated their cytotoxic activity, specifically targeting breast cancer cell lines (Modi et al., 2011).
Synthesis of Biologically Active Compounds : Avdeenko et al. (2020) synthesized new derivatives of 2,3-dimethylindole, potentially exhibiting activities like insulysin inhibition and treatment of phobic disorders (Avdeenko et al., 2020).
Antitumor Activity in Pyrazole Derivatives : Alqasoumi et al. (2009) synthesized novel acetamide derivatives including pyrazole and evaluated their antitumor activity (Alqasoumi et al., 2009).
Antiallergic Properties in N-(pyridin-4-yl)-(indol-3-yl)acetamides : Menciu et al. (1999) prepared a series of acetamides and propanamides in search of novel antiallergic compounds (Menciu et al., 1999).
Indole Alkaloids from Marine Bacteria : Gang et al. (2013) isolated indole alkaloids, including derivatives of the compound , from marine bacteria, indicating potential for diverse biological activities (Gang et al., 2013).
Heck Cyclization in Synthesis : Skladchikov et al. (2013) studied the synthesis and Heck cyclization of derivatives related to the compound, contributing to the development of new synthetic methods (Skladchikov et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could include studies to identify its specific biological targets and to determine its potential therapeutic applications .
Properties
IUPAC Name |
2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c22-28(26,27)16-10-8-15(9-11-16)12-13-23-21(25)14-24-19-6-2-1-4-17(19)18-5-3-7-20(18)24/h1-2,4,6,8-11H,3,5,7,12-14H2,(H,23,25)(H2,22,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYWBGFWGLSHGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C3=CC=CC=C23)CC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methylphenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl ether](/img/structure/B2376934.png)
![1-Iodo-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2376937.png)
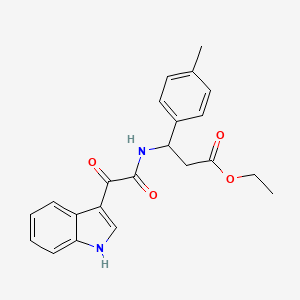
![3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2376942.png)

![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B2376944.png)
![2-(4-Isopropoxybenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2376945.png)
![2-(furan-3-carboxamido)-N-(2-methoxyethyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2376947.png)
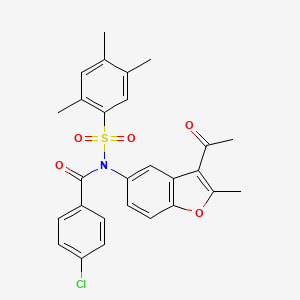
![[5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0~2,10~.0~4,8~]pentadeca-2,4(8),5,9-tetraen-6-yl][3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B2376949.png)
